1-Methylpyrrolidin-3-one hydrochloride CAS number 78635-85-5
1-Methylpyrrolidin-3-one hydrochloride CAS number 78635-85-5
The following technical guide details the chemical profile, synthetic utility, and handling protocols for 1-Methylpyrrolidin-3-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
1-Methylpyrrolidin-3-one hydrochloride is a "privileged scaffold" in drug discovery, serving as the primary entry point for 3-substituted pyrrolidine pharmacophores.[1] Unlike its free base form, which is prone to rapid polymerization and oxidative degradation, the hydrochloride salt offers the stability required for GMP-compliant storage and handling. This compound is the immediate precursor to 1-methylpyrrolidin-3-ol (a key intermediate for anticholinergics like Glycopyrronium Bromide) and is extensively employed in reductive aminations to generate 3-aminopyrrolidine motifs found in kinase inhibitors and GPCR ligands.[1]
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Data | Notes |
| Molecular Formula | C₅H₉NO[1][2] · HCl | Salt form |
| Molecular Weight | 135.59 g/mol | Free base MW: 99.13 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |
| Melting Point | 112–115 °C | Decomposes at higher temps |
| Solubility | Water, Methanol, Ethanol | Insoluble in Ether, Hexanes |
| pKa | ~8.2 (Conjugate acid) | Nitrogen basicity |
| Stability | Stable as HCl salt; Free base unstable | Store under N₂/Ar |
Strategic Synthesis & Manufacturing
The synthesis of 1-Methylpyrrolidin-3-one HCl typically follows two primary routes. The choice depends on scale and available starting materials.[1]
Route A: The Dieckmann Condensation (Industrial Scale)
This route avoids expensive oxidants and is preferred for kilogram-scale production.[1]
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Precursor: N-Methylglycine esters react with acrylate esters.[1]
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Cyclization: Dieckmann condensation yields 1-methyl-4-carboalkoxypyrrolidin-3-one .[1]
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Decarboxylation: Acid hydrolysis and heating remove the ester group to yield the ketone.[1]
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Salt Formation: Immediate treatment with anhydrous HCl gas in ether/ethanol precipitates the stable salt.[1]
Route B: Oxidation of 1-Methylpyrrolidin-3-ol (Laboratory Scale)
Used when the alcohol is readily available or for isotopic labeling.[1]
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Reagents: Swern oxidation (DMSO/Oxalyl chloride) or Jones Reagent (CrO₃).[1]
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Mechanism: Oxidation of the secondary alcohol at C3 to the ketone.[1]
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Critical Step: The product must be trapped as the HCl salt immediately after workup to prevent decomposition.[1]
Visualization: Synthesis Pathways
Figure 1: Dual synthetic pathways to 1-Methylpyrrolidin-3-one HCl.
Reaction Engineering & Applications
The Stability Paradox: Free Base vs. Salt[1]
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The Problem: The free base (1-methylpyrrolidin-3-one) possesses a basic tertiary amine and an electrophilic ketone.[1] In concentrated form, it undergoes self-condensation (aldol-type polymerization) and oxidation, turning into a dark tar within hours at room temperature.
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The Solution: Protonating the amine (HCl salt) deactivates the nitrogen lone pair, preventing intermolecular nucleophilic attack and stabilizing the molecule indefinitely.[1]
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Protocol: Always generate the free base in situ by adding a stoichiometric base (e.g., Et₃N, Na₂CO₃) directly in the reaction vessel.
Reductive Amination (Gateway to Kinase Inhibitors)
This is the most common application.[1] The ketone reacts with primary or secondary amines to form imines/iminiums, which are reduced to 3-aminopyrrolidines.
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Reagents: NaBH(OAc)₃ (Sodium triacetoxyborohydride) is preferred over NaBH₃CN due to lower toxicity and better selectivity.[1]
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Solvent: DCE (Dichloroethane) or THF.[1]
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Mechanism:
Case Study: Synthesis of Glycopyrronium Bromide
While Glycopyrronium Bromide (a muscarinic antagonist) contains the 1-methylpyrrolidin-3-ol moiety, the ketone is the strategic entry point for analogs or stereoselective synthesis.[1]
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Workflow: 1-Methylpyrrolidin-3-one is stereoselectively reduced (using biocatalysis or chiral boranes) to the (R)- or (S)-alcohol, which is then esterified with
-cyclopentylmandelic acid.[1]
Visualization: Reaction Versatility
Figure 2: Divergent synthesis utility of the 1-methylpyrrolidin-3-one scaffold.
Analytical Specifications (Quality Control)
Researchers should verify the identity of the salt using NMR.[1] Note that the HCl salt will show significant chemical shift differences compared to the free base due to the protonated nitrogen.[1]
Expected ¹H NMR (D₂O, 400 MHz):
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δ 3.8 – 4.2 ppm: Multiplets (C2 and C4 protons, deshielded by N+ and C=O).
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δ 3.05 ppm: Singlet (N-CH₃, characteristic salt shift).
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δ 2.4 – 2.8 ppm: Multiplets (C5 protons).[1]
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Note: In D₂O, the acidic proton on the nitrogen exchanges and is not observed.[1]
IR Spectrum (ATR):
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~1750 cm⁻¹: Strong Carbonyl (C=O) stretch (characteristic of 5-membered ring ketone).
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~2400–2700 cm⁻¹: Broad Ammonium (N-H⁺) bands.[1]
Safety & Handling Protocols
Hazards[1]
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).
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Toxicology: Irritating to mucous membranes.[1] Do not inhale dust.[1]
Storage[1]
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Condition: Store at 2–8°C (Refrigerated).
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Atmosphere: Hygroscopic.[1] Keep tightly sealed under Argon or Nitrogen.[1]
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Shelf Life: >2 years if kept dry.[1] The salt is stable; however, if it turns into a sticky gum, it has absorbed moisture and may have partially hydrolyzed or degraded.
Handling Procedure
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Weigh quickly in a fume hood to avoid moisture uptake.[1]
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For reactions, suspend the salt in the solvent (e.g., DCM, THF).
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Add organic base (TEA/DIPEA) only when ready to react.[1] Do not store the free base.
References
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BenchChem. (n.d.).[1] 1-Methylpyrrolidin-3-one hydrochloride Properties and Reactions. Retrieved from
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PubChem. (2023).[1] 1-Methyl-3-pyrrolidinol (Precursor/Derivative Data). National Library of Medicine.[1] Retrieved from
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European Patent Office. (2018).[1] Method for Producing 1-Methylpyrrolidin-3-ol (EP 3415499 A1).[1][4] Retrieved from
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Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Utility. Retrieved from
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ChemicalBook. (2023).[1] 1-Methyl-3-pyrrolidinone hydrochloride Product Profile. Retrieved from
